molecular formula C9H17NO B13162118 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one

1-(1-Aminocyclopropyl)-2-ethylbutan-1-one

Katalognummer: B13162118
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: ZZRYINSKKGQTBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Aminocyclopropyl)-2-ethylbutan-1-one is a chemical compound with a unique structure that includes a cyclopropyl group attached to an aminobutanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of 2-ethylbutanone with a cyclopropylamine under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aminocyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or secondary amines.

Wissenschaftliche Forschungsanwendungen

1-(1-Aminocyclopropyl)-2-ethylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-(1-Aminocyclopropyl)-2-ethylbutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, modulating their activity and influencing cellular functions. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(1-Aminocyclopropyl)-2-ethylbutan-1-one can be compared with other similar compounds, such as:

    1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.

    Cyclopropylamine: A simpler compound with similar structural features.

    2-Ethylbutanone: The precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-(1-aminocyclopropyl)-2-ethylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-3-7(4-2)8(11)9(10)5-6-9/h7H,3-6,10H2,1-2H3

InChI-Schlüssel

ZZRYINSKKGQTBK-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C(=O)C1(CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.